Cas no 333418-09-0 (N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide)

N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
- N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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- Inchi: 1S/C15H9ClF3N5O/c16-12-6-3-10(15(17,18)19)7-13(12)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25)
- InChI Key: GQYKSDYZIYFQCU-UHFFFAOYSA-N
- SMILES: C(NC1=CC(C(F)(F)F)=CC=C1Cl)(=O)C1=CC=C(N2C=NN=N2)C=C1
N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3296-0408-25mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-30mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-3mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-1mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-20μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-4mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-5mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-5μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-10mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3296-0408-40mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
333418-09-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Introduction to N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS No. 333418-09-0)
N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 333418-09-0, represents a fascinating example of how structural modifications can lead to novel bioactivities and therapeutic potentials. The presence of multiple functional groups, including a chloro substituent, a trifluoromethyl group, and a tetrazole moiety, makes this molecule a subject of intense interest for researchers exploring new pharmacological targets.
The molecular structure of N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is characterized by its aromatic backbone with strategic substituents that enhance its interaction with biological targets. The trifluoromethyl group is particularly noteworthy, as it is known to modulate the electronic properties of the molecule and can significantly influence its metabolic stability and binding affinity. In contrast, the tetrazole ring introduces a potent pharmacophore that has been widely explored for its anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been a surge in research focused on developing small molecules that can modulate immune responses and inflammation. N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has emerged as a promising candidate in this area due to its ability to interact with various inflammatory pathways. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key mediators of the inflammatory response.
The chloro substituent in the molecule plays a crucial role in its bioactivity by enhancing its lipophilicity and facilitating cellular uptake. Additionally, the trifluoromethyl group contributes to the molecule's metabolic stability by resisting oxidative degradation. These structural features make N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide an attractive scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in oncology research. The tetrazole moiety has been shown to exhibit significant antitumor activity by inhibiting key enzymes involved in cell proliferation and survival. Preclinical studies have demonstrated that N-2-chloro-5-(trifluoromethyl)phenyl-4-(1H-1,2,3,4-tetrazol-1-y l)benzamide can selectively target cancer cells while minimizing toxicity to healthy tissues. This selectivity is attributed to the precise interactions between the compound's pharmacophore and cancer-specific molecular targets.
The pharmaceutical industry has been particularly interested in developing drugs that can modulate immune checkpoint proteins such as PD-L1 and CTLA-4. N-2-chloro -5-(trifluoromethyl)phenyl-4-(1H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzamide has shown promise in this area by inhibiting the interaction between these proteins and their receptors on immune cells. This mechanism of action could lead to novel immunotherapies that enhance anti-tumor immune responses.
In addition to its therapeutic potential, N - 2 - chloro - 5 - ( trif luoro methyl ) phen yl strong > - 4 - ( 1 H - 1 , 2 , 3 , 4 - tet ra z ol - 1 - yl ) be nz am ide has also attracted interest for its role as an intermediate in synthetic chemistry. The presence of multiple functional groups provides chemists with numerous opportunities for further modification and derivatization. These modifications can be tailored to enhance specific bioactivities or improve pharmacokinetic properties.
The synthesis of N - 2 - chloro - 5 -( trif luoro methyl ) phen yl strong > - 4 -( 1 H - 1 , 2 , 3 , 4 - tet ra z ol - 1 - yl ) be nz am ide involves several key steps that highlight the expertise required in organic synthesis. The introduction of the chloro substituent at the para position relative to the trifluoromethyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the tetrazole ring necessitates careful selection of reagents and catalysts to achieve optimal results.
Ongoing research is focused on expanding the chemical space explored by N - 2-chloro strong >-[]5 -(trifluoromethyl)phenyl]-[
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](#)-[…]-benzamide derivatives through computational modeling and high-throughput screening techniques. These efforts aim to identify new analogs with enhanced potency and reduced side effects. The integration of machine learning algorithms into drug discovery pipelines has accelerated this process by enabling rapid prediction of bioactivity profiles based on structural features.
In conclusion,N-[…]-benzamide represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas including oncologyimmunologyand anti-inflammatory treatments.N-[…]-benzamide's unique structural features make it an ideal candidate for further explorationand optimizationby researchers seeking novel therapeutic agents capableof addressing unmet medical needs.
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